

Spectroscopic Profile of 3-Fluoro-4-methoxyphenethyl Alcohol: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Fluoro-4-methoxyphenethyl alcohol

Cat. No.: B1334150

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Fluoro-4-methoxyphenethyl alcohol**, also known as 2-(3-fluoro-4-methoxyphenyl)ethan-1-ol, with the CAS number 404-91-1. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound.

Spectroscopic Data Summary

The structural elucidation of **3-Fluoro-4-methoxyphenethyl alcohol** relies on a combination of spectroscopic techniques. While a complete, officially published dataset for this specific compound is not readily available in public spectral databases, the following tables summarize the expected and predicted spectral data based on the analysis of structurally similar compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.05	d	1H	Ar-H
~6.95	dd	1H	Ar-H
~6.85	t	1H	Ar-H
3.87	s	3H	-OCH ₃
3.85	t	2H	-CH ₂ -OH
2.85	t	2H	Ar-CH ₂ -
1.5-2.0 (broad)	s	1H	-OH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~152 (d, J ≈ 245 Hz)	C-F
~146	C-O
~131	Ar-C
~125 (d, J ≈ 6 Hz)	Ar-C
~116 (d, J ≈ 2 Hz)	Ar-C
~113 (d, J ≈ 19 Hz)	Ar-C
63.8	-CH ₂ -OH
56.2	-OCH ₃
38.5	Ar-CH ₂ -

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3300	Strong, Broad	O-H stretch (alcohol)
3000-2850	Medium	C-H stretch (aliphatic)
1610, 1510, 1460	Medium-Strong	C=C stretch (aromatic)
1260, 1030	Strong	C-O stretch
1200-1100	Strong	C-F stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
170	Moderate	[M] ⁺ (Molecular Ion)
139	High	[M - CH ₂ OH] ⁺
111	Moderate	[M - CH ₂ OH - CO] ⁺ or other fragmentation

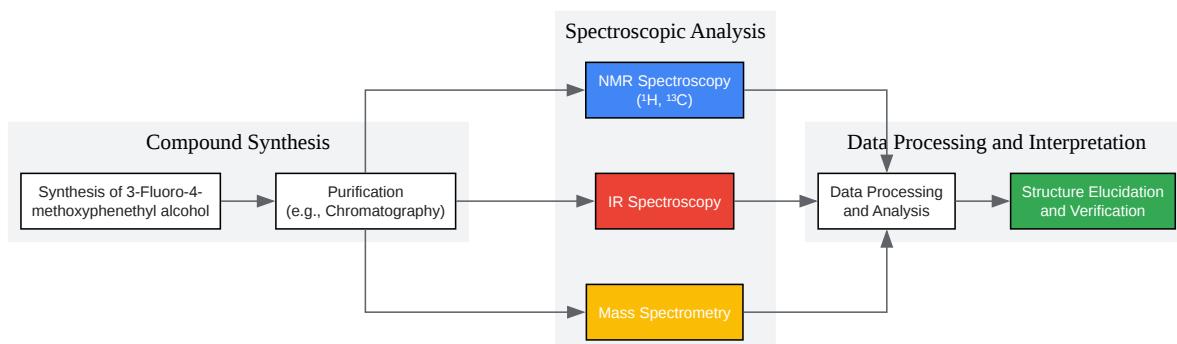
Experimental Protocols

The following are generalized experimental protocols that would be suitable for obtaining the spectroscopic data for **3-Fluoro-4-methoxyphenethyl alcohol**.

NMR Spectroscopy

A sample of **3-Fluoro-4-methoxyphenethyl alcohol** (approximately 5-10 mg) would be dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The ¹H NMR and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer at room temperature. For ¹H NMR, a sufficient number of scans would be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence would be used.

IR Spectroscopy


The infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A neat sample of the liquid alcohol would be placed between two potassium bromide (KBr) plates to form a thin film. The spectrum would be recorded over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry

The mass spectrum would be acquired using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) would be introduced into the instrument, typically via a gas chromatograph (GC-MS) or a direct insertion probe. The electron energy would be set to 70 eV.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Fluoro-4-methoxyphenethyl alcohol**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Fluoro-4-methoxyphenethyl Alcohol: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1334150#spectroscopic-data-for-3-fluoro-4-methoxyphenethyl-alcohol-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com